3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole
CAS No.: 140614-07-9
Cat. No.: VC4200260
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140614-07-9 |
|---|---|
| Molecular Formula | C16H13ClN2O2S |
| Molecular Weight | 332.8 |
| IUPAC Name | 5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole |
| Standard InChI | InChI=1S/C16H13ClN2O2S/c1-11-2-8-14(9-3-11)22(20,21)15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
| Standard InChI Key | FLKUPIUHFOIGSE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Introduction
3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which is known for its diverse biological activities and applications in pharmaceuticals. This compound combines a pyrazole ring with a chlorophenyl group and a methylbenzenesulfonyl group, offering a unique structural profile that could be exploited for various chemical and biological purposes.
Synthesis and Chemical Reactions
The synthesis of 3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a sulfonyl chloride. This process can be facilitated through various organic synthesis techniques, such as nucleophilic substitution reactions.
Example Synthesis Route
-
Starting Materials: A suitable pyrazole derivative (e.g., 3-(4-chlorophenyl)-1H-pyrazole) and 4-methylbenzenesulfonyl chloride.
-
Reaction Conditions: The reaction is often performed in a solvent like tetrahydrofuran (THF) with a base such as triethylamine to facilitate the nucleophilic substitution.
-
Product Isolation: The resulting compound can be isolated through recrystallization or chromatographic methods.
Biological and Pharmacological Activities
While specific biological activities of 3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole are not extensively documented, pyrazole derivatives in general have shown potential in various therapeutic areas, including antileishmanial, anti-inflammatory, and anticancer activities. The presence of a sulfonyl group can enhance the compound's solubility and interaction with biological targets.
Related Pyrazole Derivatives
Pyrazole derivatives, such as 4-(1H-pyrazol-1-yl)benzenesulfonamides, have demonstrated antileishmanial activity, suggesting that modifications to the pyrazole core can lead to compounds with promising biological profiles .
Future Research Directions
Given the structural uniqueness of 3-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazole, future research could focus on:
-
Biological Screening: Evaluating its activity against various disease targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.
-
Molecular Modeling: Using computational tools to predict its interaction with biological targets and optimize its design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume